molecular formula C19H37ClO2 B8168332 Octadecanoic acid chloromethyl ester

Octadecanoic acid chloromethyl ester

Cat. No.: B8168332
M. Wt: 332.9 g/mol
InChI Key: DYQJZVXQSRMSHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecanoic acid (stearic acid) is a saturated long-chain fatty acid (C18:0) widely utilized in pharmaceuticals, cosmetics, and food industries. Its esters, formed via substitution of the carboxylic acid group with alcohol-derived moieties, exhibit diverse physicochemical and biological properties. These esters are frequently identified in plant extracts, where they contribute to antimicrobial, anti-inflammatory, and metabolic regulatory activities [5], [9].

Properties

IUPAC Name

chloromethyl octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)22-18-20/h2-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQJZVXQSRMSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis of Octadecanoic Acid Esters

Methyl Ester (Methyl Stearate)

Structure : CH₃(CH₂)₁₆COOCH₃
Key Properties :

  • Solubility: Soluble in acetone, benzene, ethyl ether, and ethanol; low water solubility (1.59 mg/L at 25°C) [4].
  • Biological Activities: α-Glucosidase Inhibition: Exhibits 78.1 ± 5.2% inhibition at 10 μg/mL, making it relevant for diabetes management [4]. Antimicrobial: Effective against fungi and bacteria, with applications in food preservation and non-pesticide agricultural agents [5], [18]. Anti-inflammatory: Contributes to anti-inflammatory activity in plant extracts, as shown in Jatropha curcas root extracts [8].
  • Applications : Used in cosmetics (soaps, shampoos) and as a food additive [5].

Ethyl Ester (Ethyl Stearate)

Structure : CH₃(CH₂)₁₆COOCH₂CH₃
Key Properties :

  • Occurrence : Found in wild plant extracts (e.g., Alpinia spp.) and micropropagated species [6], [10].
  • Biological Activities :
    • Antioxidant : Neutralizes free radicals, enhancing oxidative stability in biological systems [3].
    • Antimicrobial : Active against pathogens, synergizing with other fatty acid esters in plant defenses [3], [6].
  • Comparative Note: Ethyl ester is less studied than methyl ester but shows comparable lipid solubility and bioavailability [6].

Substituted Esters

Octadecanoic Acid, (2-Phenyl-1,3-dioxolan-4-yl)methyl Ester

Structure : Features a dioxolane ring linked to the ester group.
Biological Activities :

  • Anti-inflammatory : Modulates inflammatory pathways, similar to methyl and ethyl esters but with higher specificity [3].
Octadecanoic Acid, 2-Hydroxy-1-(hydroxymethyl)ethyl Ester

Structure : Contains a glycerol backbone substitution.
Biological Activities :

  • Anti-proliferative : Inhibits keloid fibroblast proliferation, suggesting dermatological applications [15].
  • Metabolic Regulation : Influences insulin secretion and α-glucosidase activity, akin to methyl ester [9].
Octadecanoic Acid, 2-(2-Hydroxyethoxy)ethyl Ester

Structure : Ether-linked hydroxyethyl group.
Biological Activities :

  • Antidiarrheal : Binds to CHRM3 receptors, mimicking loperamide’s mechanism but with distinct hydrogen-bond interactions [17].

Data Tables

Table 1. Comparative Physicochemical Properties

Ester Type Solubility Profile Molecular Weight Key Applications
Methyl Ester Organic solvents, low water solubility 312.5 g/mol Cosmetics, food additives
Ethyl Ester Organic solvents 326.5 g/mol Plant extracts, antimicrobials
(2-Phenyl-1,3-dioxolan-4-yl)methyl Ester Lipophilic solvents 418.6 g/mol Antitumor formulations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.